molecular formula C14H21N3OS B6048484 N~2~-[(benzylamino)carbonothioyl]leucinamide

N~2~-[(benzylamino)carbonothioyl]leucinamide

Katalognummer B6048484
Molekulargewicht: 279.40 g/mol
InChI-Schlüssel: BFINDDGRIIXLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(benzylamino)carbonothioyl]leucinamide, also known as BCT-197, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has been extensively studied in the field of cancer research due to its ability to inhibit the growth of cancer cells.

Wissenschaftliche Forschungsanwendungen

N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer research, N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to inhibit the growth of cancer cells by targeting the STAT3 pathway, which is involved in cell proliferation and survival. N~2~-[(benzylamino)carbonothioyl]leucinamide has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In fibrosis research, N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis.

Wirkmechanismus

N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the activity of the STAT3 pathway by binding to the SH2 domain of STAT3, which prevents its phosphorylation and activation. This results in the inhibition of cell proliferation and survival. N~2~-[(benzylamino)carbonothioyl]leucinamide also inhibits the NF-κB pathway by blocking the translocation of NF-κB to the nucleus, which results in the inhibition of inflammation. In fibrosis research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the activation of hepatic stellate cells by blocking the TGF-β1 signaling pathway.
Biochemical and Physiological Effects:
N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to have various biochemical and physiological effects. In cancer research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the growth of cancer cells and induces apoptosis. In inflammation research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. In fibrosis research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the activation of hepatic stellate cells and reduces liver fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-[(benzylamino)carbonothioyl]leucinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models and has shown promising results. However, N~2~-[(benzylamino)carbonothioyl]leucinamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of N~2~-[(benzylamino)carbonothioyl]leucinamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and fibrosis. Another direction is to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Additionally, further studies are needed to investigate the safety and toxicity of N~2~-[(benzylamino)carbonothioyl]leucinamide in vivo. Finally, the development of more potent and selective inhibitors of the STAT3 pathway could lead to the development of more effective therapies for cancer and other diseases.
Conclusion:
N~2~-[(benzylamino)carbonothioyl]leucinamide is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. It inhibits the activity of the STAT3 and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation. N~2~-[(benzylamino)carbonothioyl]leucinamide has several advantages for lab experiments, including its ease of synthesis and promising results in various disease models. However, it also has limitations, including its low solubility and bioavailability. Further studies are needed to investigate its therapeutic potential and improve its effectiveness in vivo.

Synthesemethoden

N~2~-[(benzylamino)carbonothioyl]leucinamide is synthesized by reacting N-benzylthiocarbamoyl-L-leucine methyl ester with hydrazine hydrate in the presence of a base. The resulting product is then purified by column chromatography to obtain N~2~-[(benzylamino)carbonothioyl]leucinamide in its pure form.

Eigenschaften

IUPAC Name

2-(benzylcarbamothioylamino)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-10(2)8-12(13(15)18)17-14(19)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFINDDGRIIXLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.